N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine is a compound characterized by its unique molecular structure and potential applications in scientific research. With the CAS number 1379051-17-8, this compound features a thieno[2,3-d]pyrimidine core, which is significant in medicinal chemistry due to its biological activities.
The compound is classified under heterocyclic compounds, specifically as a thieno[2,3-d]pyrimidine derivative. It has garnered interest for its potential as a kinase inhibitor and its antioxidant properties. The synthesis and evaluation of this compound are documented in various scientific studies, highlighting its relevance in drug development and biological research .
The synthesis of N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine can be achieved through several methods:
The synthesis typically involves the following steps:
The molecular structure of N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine consists of:
The molecular formula is , with a molecular weight of 289.42 g/mol. The InChI key for this compound is IRJAOMMAETYAIP-UHFFFAOYSA-N .
N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine participates in various chemical reactions:
The reactions often require specific catalysts or conditions (e.g., temperature and solvent) to optimize yield and purity. For example, using triethylamine as a base in Gewald-type reactions has been shown to improve outcomes significantly .
The mechanism of action for N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine primarily involves its role as a kinase inhibitor. It interacts with specific kinases such as CLK1 and DYRK1A, leading to inhibition of their activity. This inhibition can affect various signaling pathways involved in cell proliferation and survival .
Experimental studies have indicated that the compound exhibits significant antioxidant activity, which may be attributed to its structural features that allow it to scavenge free radicals effectively .
N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine has several scientific applications:
The thieno[2,3-d]pyrimidine core serves as a bioisostere for purine nucleotides, enabling competitive inhibition of ATP-binding sites in kinase targets. This scaffold exhibits superior metabolic stability compared to purine-based structures due to reduced susceptibility to enzymatic degradation. The sulfur atom in the thiophene ring enhances π-stacking capabilities and introduces unique electronic properties that influence binding affinity. Molecular editing through ring fusion or substitution at the 4-, 6- positions allows precise modulation of physicochemical parameters and target selectivity [1] [6] [8].
Table 1: Strategic Modifications of Thieno[2,3-d]pyrimidine Scaffolds and Their Impacts
Modification Site | Structural Variation | Pharmacological Impact | Example Compound |
---|---|---|---|
Position 4 | Amino substituents | Enhanced kinase inhibition through H-bond donation | Target compound |
Position 6 | Aryl/heteroaryl extensions | Improved aPKC isoform selectivity (ι/ζ) and anti-permeability effects | Compound 7l [1] |
Thiophene ring | Methylation (5-position) | Increased lipophilicity and membrane penetration | Target compound |
Linker region | Alkylamine spacers | Conformational flexibility for optimal binding pocket accommodation | Target compound |
The 5-methylthiophene moiety in the subject compound significantly enhances blood-retinal barrier penetration—a critical attribute for ocular therapeutics. This modification increases logP values by approximately 0.5-1 unit compared to non-methylated analogs, facilitating intraocular accumulation without compromising aqueous solubility below therapeutic thresholds. The propan-2-ylamine linker provides a three-atom spacer that optimally positions the hydrophobic thiophene unit for interactions with accessory hydrophobic pockets in aPKC targets, as confirmed through molecular docking studies [1] [3]. Additionally, thienopyrimidines demonstrate remarkable synthetic versatility, enabling efficient derivatization through palladium-catalyzed cross-coupling, nucleophilic substitution, and reductive amination protocols, supporting rapid structure-activity relationship exploration [6] [8].
Atypical protein kinase C isoforms (ι and ζ) function as critical signaling nodes downstream of both vascular endothelial growth factor (VEGF) and tumor necrosis factor-alpha (TNF-α) pathways. These kinases regulate tight junction disassembly through occludin phosphorylation and NF-κB activation, directly contributing to vascular hyperpermeability in diabetic retinopathy and macular edema. The subject compound's thienopyrimidine core demonstrates dual-pathway inhibition by suppressing VEGF-induced occludin degradation and TNF-α-mediated NF-κB translocation, addressing limitations of mono-targeted anti-VEGF therapies [1] [3].
In rat models of cytokine-induced retinal edema, structurally optimized thienopyrimidines (e.g., compound 7l) achieved complete suppression of vascular permeability (p<0.001 vs. controls) following intravitreal administration. This effect correlated with reduced leukocyte infiltration and decreased expression of ICAM-1, demonstrating anti-inflammatory activity beyond permeability modulation. Crucially, these compounds exhibited favorable ocular pharmacokinetics with vitreous half-lives exceeding 24 hours and 10-fold higher retinal concentrations compared to plasma after systemic administration, supporting once-daily dosing regimens [1] [3].
Table 2: In Vivo Efficacy of Thienopyrimidine-Based aPKC Inhibitors in Ocular Disease Models
Compound | Model | Dosing Route | Key Efficacy Findings | Molecular Mechanism |
---|---|---|---|---|
7l [1] | Rat retinal permeability | Intravitreal | 100% reduction in VEGF/TNF-α-induced permeability | aPKCζ inhibition (IC₅₀ = 42 nM) |
kdPKCζ [3] | Ischemia-reperfusion injury | Transgenic | Reduced myeloid infiltration and barrier dysfunction | Dominant-negative aPKC suppression |
Target compound | Diabetic macular edema (predicted) | Oral/IV | High ocular accumulation (AUCₒcᵤₗₐᵣ/AUCₚₗₐₛₘₐ >10) | Dual VEGF/TNF-α pathway suppression |
The tissue distribution profile of lead compounds reveals exceptional ocular targeting, with vitreous-to-plasma ratios reaching 15:1 after oral administration. This property stems from active transport mechanisms and the inherent physicochemical properties (molecular weight <450 Da, cLogP ≈2.5) that facilitate transscleral penetration. Unlike anti-VEGF biologics, small-molecule aPKC inhibitors penetrate retinal layers to reach Müller cells and retinal pigment epithelium—key cellular mediators of inflammatory edema. This comprehensive cellular access underlines their therapeutic potential for treatment-resistant macular edema where inflammation predominates over purely angiogenic mechanisms [1] [3].
Thienopyrimidine-based kinase inhibitors demonstrate intrinsic polypharmacology that overcomes resistance mechanisms in oncology. Their scaffold flexibility enables simultaneous engagement of purine biosynthesis enzymes (GARFTase/AICARFTase) and kinase targets (TRK, aPKC), creating synthetic lethality in cancer cells with compensatory pathway activation. For example, 6-substituted thieno[2,3-d]pyrimidines exhibit 17-882-fold enhanced potency against GARFTase compared to earlier analogs while maintaining folate receptor (FRα/β)-mediated tumor selectivity—a critical advantage for minimizing bone marrow toxicity [2] [4] [6].
The bioisosteric replacement of pyrrole with thiophene in these compounds fundamentally alters target engagement kinetics. Compound 9 from recent studies achieves picomolar inhibition (IC₅₀ = 82 pM) against TRKA mutants (G667C/S) by exploiting altered ATP-binding site conformations in resistance variants. This compound's binding mode analysis reveals a unique "DFG-displaced" interaction where the thienopyrimidine core forms H-bonds with catalytic lysine while the 5-methylthiophene moiety occupies a hydrophobic pocket induced by the gatekeeper mutation. Such multi-target engagement circumvents common resistance mechanisms like ATP-binding site mutations and kinase overexpression [2] [4].
Table 3: Multi-Target Inhibitory Profile of Advanced Thienopyrimidine Derivatives
Compound | Target 1 (IC₅₀) | Target 2 (IC₅₀) | Cellular Activity | Resistance Overcome |
---|---|---|---|---|
Compound 9 [2] | GARFTase (0.08 nM) | AICARFTase (1.2 nM) | KB cells IC₅₀ = 2.11 nM | FRα-downregulation resistance |
IHMT-TRK-284 [4] | TRKA G667C (0.3 nM) | TRKC (0.9 nM) | >100-fold selectivity vs ALK | Solvent-front/DFG mutations |
Target compound | aPKCι (predicted <50 nM) | SHMT2 (predicted) | FRβ+ macrophage suppression | Inflammatory microenvironment resistance |
These agents achieve tumor-selective cytotoxicity through folate receptor (FRα/β)-mediated transport, exploiting overexpression in epithelial cancers and tumor-associated macrophages. Compounds 4-9 demonstrate subnanomolar potency (IC₅₀ = 2.11-7.19 nM) in FRα-expressing KB tumor models while sparing RFC-transporting healthy cells. This differential uptake creates a therapeutic index unattainable with classical antifolates like methotrexate. Furthermore, their ability to inhibit mitochondrial serine hydroxymethyltransferase 2 (SHMT2) disrupts one-carbon metabolism in hypoxic tumor niches—a resistance mechanism emerging in anti-angiogenesis therapies [2] [8].
The structural evolution of thienopyrimidines continues to address emerging resistance challenges. Hybrid inhibitors incorporating pyridine-fluorine substitutions (e.g., compound 5) leverage fluorine's electronic effects to strengthen hinge-region binding while improving oral bioavailability. This design strategy exemplifies the rational optimization possible within this scaffold, balancing multi-target efficacy against essential cancer pathways with drug-like properties necessary for clinical translation [2] [4] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: